molecular formula C5H10ClF3N2 B1404079 1-(Trifluoromethyl)piperazine hydrochloride CAS No. 1956321-71-3

1-(Trifluoromethyl)piperazine hydrochloride

Cat. No. B1404079
CAS RN: 1956321-71-3
M. Wt: 190.59 g/mol
InChI Key: FIFJKVKTCFWRHB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)piperazine, also known as TFMPP, is an entactogenic drug that selectively promotes the release of serotonin . It is used as an intermediate in chemical synthesis and has no known medical use in the United States .


Synthesis Analysis

The synthesis of piperazine compounds like TFMPP often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of TFMPP can be represented as C11H13F3N2 . It is also available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

TFMPP has affinity for various serotonin receptors and functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT and evokes the release of serotonin .


Physical And Chemical Properties Analysis

TFMPP is a white solid in its hydrochloride salt form . Its melting point is between 239-241 °C .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

1-(Trifluoromethyl)piperazine hydrochloride is utilized in the synthesis of compounds that inhibit the c-Met protein kinase, which is implicated in various forms of cancer. The inhibition of c-Met can potentially lead to the development of new anticancer drugs. For instance, the clinical candidate Savolitinib, which contains a related structure, has shown promise in this area .

Neuropharmacology: GABA A Modulation

This compound has been found to exhibit GABA A allosteric modulating activity. This activity is significant because it can contribute to the development of new anxiolytic and sedative drugs, expanding the therapeutic options for treating anxiety and sleep disorders .

Polymer Science: Solar Cell Applications

In the field of polymer science, 1-(Trifluoromethyl)piperazine hydrochloride derivatives are incorporated into polymers used in solar cells. These polymers help improve the efficiency and durability of solar cells, which is crucial for advancing renewable energy technologies .

Fluorescent Probes

Researchers use derivatives of 1-(Trifluoromethyl)piperazine hydrochloride as fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying cell structure and function, as they allow for the visualization of specific components within biological systems .

BACE-1 Inhibition for Alzheimer’s Research

The compound plays a role in synthesizing inhibitors of the β-secretase 1 (BACE-1) enzyme. Inhibiting BACE-1 is a therapeutic strategy under investigation for the treatment of Alzheimer’s disease, as it could reduce the formation of amyloid plaques in the brain .

Synthesis of Heterocycles

1-(Trifluoromethyl)piperazine hydrochloride is a key starting material in the synthesis of various heterocyclic compounds. These heterocycles are foundational structures in many pharmaceuticals and are valuable for creating a diverse array of medicinal agents .

Mechanism of Action

Target of Action

1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an entactogenic drug . It selectively promotes the release of serotonin . The primary target of 1-(Trifluoromethyl)piperazine hydrochloride is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid .

Mode of Action

1-(Trifluoromethyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by 1-(Trifluoromethyl)piperazine hydrochloride are primarily related to the neurotransmitter gamma-aminobutyric acid (GABA). By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride enhances the effect of GABA in the nervous system . This can lead to various downstream effects, including decreased neuronal excitability and induction of a calm, relaxed state.

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of 1-(Trifluoromethyl)piperazine hydrochloride’s action primarily involve the modulation of GABA receptor activity. By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride can induce a state of relaxation and decrease neuronal excitability . This can have various effects on the body, depending on the specific context and the other substances present.

Safety and Hazards

TFMPP may cause severe skin burns and eye damage . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

TFMPP is rarely used by itself. More commonly, it is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis .

properties

IUPAC Name

1-(trifluoromethyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFJKVKTCFWRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956321-71-3
Record name 1-(trifluoromethyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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